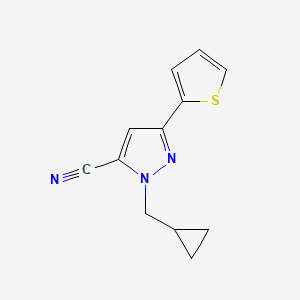

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYXJSNDIKMGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Core

- Starting Materials: Commercially available methyl ketones or α-ketoesters bearing thiophene substituents (e.g., 2-acetylthiophene) are used as key building blocks.

- Claisen Condensation: Methyl ketones undergo Claisen condensation with dimethyl oxalate in the presence of a strong base such as potassium tert-butoxide to yield β-diketoesters or diketoesters intermediates.

- Cyclization with Hydrazine: The β-diketoester intermediates are cyclized with hydrazine hydrate in acidic medium (e.g., acetic acid) at moderate temperatures (~50 °C) to form pyrazole-5-carboxylate derivatives.

- Hydrolysis: The ester group is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to afford pyrazole-5-carboxylic acids.

This sequence is exemplified by the synthesis of 1H-pyrazole-5-carboxylic acid derivatives bearing thiophene substituents.

Introduction of the Cyclopropylmethyl Group

- N-Alkylation: The pyrazole nitrogen (N1) is alkylated using cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) under basic conditions, typically employing potassium carbonate or sodium hydride as base in polar aprotic solvents such as DMF or DMSO.

- Reaction Conditions: Controlled temperature (room temperature to 60 °C) and stoichiometry are essential to achieve selective N1-alkylation without over-alkylation or side reactions.

Installation of the Nitrile Group at C5

- Direct Use of Cyano-Containing Precursors: The nitrile group can be introduced by using cyano-substituted β-ketoesters or α-ketoesters in the initial Claisen condensation step.

- Functional Group Transformation: Alternatively, the carboxylic acid at C5 can be converted to the corresponding nitrile via dehydration reactions using reagents such as thionyl chloride or phosphorus oxychloride, followed by treatment with ammonia or amines.

Alternative Synthetic Routes

- Cross-Coupling Reactions: For the introduction of the thiophen-2-yl substituent, Suzuki or Stille cross-coupling reactions can be employed using halogenated pyrazole intermediates and thiophene boronic acids or stannanes under palladium catalysis.

- Multi-Component Reactions: Some methodologies involve one-pot multi-component reactions combining hydrazines, α,β-unsaturated carbonyl compounds, and cyano precursors to streamline synthesis.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Claisen condensation | Methyl ketone + dimethyl oxalate, KOtBu | 70-85 | Formation of diketoester intermediate |

| Cyclization with hydrazine | Hydrazine hydrate, AcOH, 50 °C | 65-80 | Pyrazole ring formation |

| Ester hydrolysis | NaOH aqueous, reflux | 80-90 | Conversion to carboxylic acid |

| N1-Alkylation | Cyclopropylmethyl halide, K2CO3, DMF, rt-60°C | 60-75 | Selective N-alkylation |

| Nitrile introduction | Dehydration of acid (SOCl2/POCl3 + NH3) | 50-70 | Conversion of acid to nitrile |

Yields are approximate and depend on reaction scale and purification methods

Research Findings and Optimization Notes

- The choice of base and solvent critically influences the regioselectivity and yield of N-alkylation.

- Cyclization temperature and reaction time must be optimized to prevent side reactions and decomposition of sensitive intermediates.

- Use of palladium-catalyzed cross-coupling for thiophene introduction allows for structural diversity but requires careful control of catalyst loading and ligand choice.

- Hydrolysis and dehydration steps require mild conditions to maintain integrity of the pyrazole ring and avoid polymerization or side reactions.

- Purification is typically achieved by column chromatography using gradients of cyclohexane and ethyl acetate or by recrystallization.

Spectroscopic and Analytical Confirmation

- NMR Spectroscopy: Characteristic signals for the cyclopropylmethyl group (multiplets around 0.5-1.5 ppm), thiophene protons (6.5-7.5 ppm), and pyrazole ring protons confirm substitution pattern.

- IR Spectroscopy: Sharp nitrile stretch near 2220-2240 cm⁻¹ confirms the presence of the carbonitrile group.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of the target compound.

- Chromatographic Purity: HPLC or LC-MS used to confirm purity >95%.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Carbonitriles

The following table summarizes key structural and functional differences between the target compound and related pyrazole carbonitriles from the evidence:

Key Observations:

Substituent Effects on Physicochemical Properties: The cyclopropylmethyl group in the target compound likely enhances lipophilicity compared to acylated or brominated analogs (e.g., compounds in ), which could influence membrane permeability in drug design. Thiophene vs.

Functional Group Impact: Amino Groups: Compounds with amino substituents (e.g., ) exhibit improved solubility in polar solvents, whereas the target compound lacks such groups, suggesting lower aqueous solubility. Halogenation: The brominated analog in may serve as a synthetic intermediate for further functionalization, whereas the target compound’s cyclopropane group offers steric constraints.

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring substituted with a cyclopropylmethyl group and a thiophen-2-yl moiety, has been investigated for its interactions with various biological targets.

- Molecular Formula : C12H12N4S

- Molecular Weight : 232.32 g/mol

- CAS Number : 2097971-51-0

The biological activity of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation or apoptosis.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways critical for cellular function.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile have shown the ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of AKT and mTOR pathways .

Antimicrobial Properties

Research has suggested that pyrazole derivatives can possess antimicrobial activities. The presence of the thiophene ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .

Comparative Analysis

A comparison with other related compounds can provide insights into the unique biological activities of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazole | Structure | Moderate anticancer activity |

| 1-(Cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole | Structure | Antimicrobial properties |

| 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole | Structure | Enhanced anticancer and antimicrobial activity |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in drug development:

- Study on Anticancer Activity : A recent publication reported that a derivative of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant potency compared to established chemotherapeutics .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar compounds and found that they effectively inhibited the growth of resistant bacterial strains, suggesting a potential application in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.